

¹H NMR and ¹³C NMR spectroscopic data of 2-(4-fluorophenyl)thiophene

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiophene

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-(4-Fluorophenyl)thiophene

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key intermediates is paramount. **2-(4-fluorophenyl)thiophene**, a crucial building block in the synthesis of pharmaceuticals such as Canagliflozin, an SGLT2 inhibitor for type 2 diabetes, is one such molecule.^{[1][2][3][4]} This guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-(4-fluorophenyl)thiophene**, complete with experimental protocols and visual aids to facilitate a deeper understanding of its molecular structure.

Molecular Structure and Atom Numbering

To unambiguously assign the NMR signals, a standardized atom numbering system for **2-(4-fluorophenyl)thiophene** is essential. The following diagram illustrates the chemical structure and the numbering convention used in this guide.

Figure 1. Chemical structure and atom numbering of **2-(4-fluorophenyl)thiophene**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **2-(4-fluorophenyl)thiophene** provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data presented here is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H3'	~7.25	dd	3.6, 1.1	1H
H4'	~7.08	dd	5.1, 3.6	1H
H5'	~7.29	dd	5.1, 1.1	1H
H2, H6	~7.55	dd	8.8, 5.4	2H
H3, H5	~7.09	t	8.8	2H

Table 1. ^1H NMR Spectroscopic Data for **2-(4-fluorophenyl)thiophene**.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum reveals the chemical environment of each carbon atom within the molecule. The following table summarizes the characteristic chemical shifts for **2-(4-fluorophenyl)thiophene**.

Carbon Assignment	Chemical Shift (δ) ppm
C3'	~124.8
C4'	~128.1
C5'	~123.3
C2'	~144.0
C1	~130.6 (d, $J \approx 3$ Hz)
C2, C6	~127.5 (d, $J \approx 8$ Hz)
C3, C5	~116.0 (d, $J \approx 22$ Hz)
C4	~162.5 (d, $J \approx 248$ Hz)

Table 2. ^{13}C NMR Spectroscopic Data for **2-(4-fluorophenyl)thiophene** (d = doublet due to C-F coupling).

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. Below is a detailed, generalized protocol for obtaining ^1H and ^{13}C NMR spectra of **2-(4-fluorophenyl)thiophene**.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 10-20 mg of **2-(4-fluorophenyl)thiophene** and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent for non-polar to moderately polar organic compounds.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Transfer:** Transfer the resulting solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse sequence (e.g., 'zg30') is typically used.
- **Number of Scans:** 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
- **Spectral Width:** A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.
- **Acquisition Time:** An acquisition time of 2-4 seconds allows for good resolution.
- **Relaxation Delay:** A relaxation delay of 1-2 seconds between scans ensures that the protons have sufficiently relaxed.

^{13}C NMR Spectroscopy:

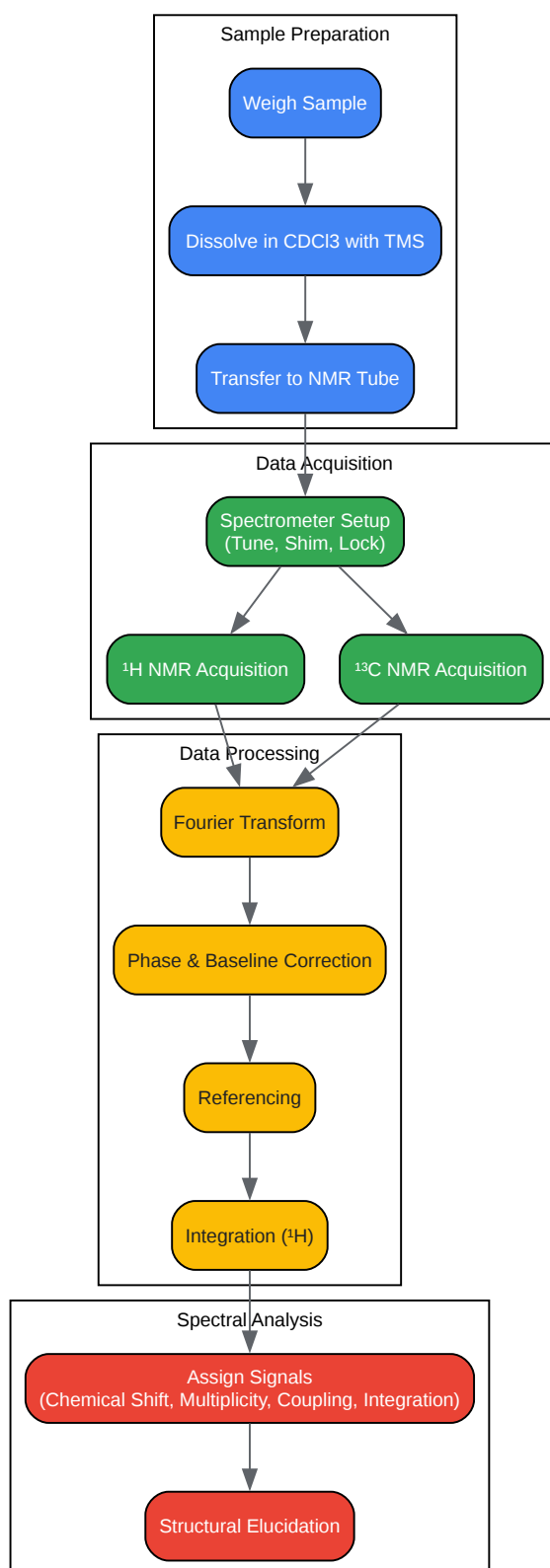
- **Pulse Program:** A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.
- **Number of Scans:** Due to the low natural abundance of the ^{13}C isotope (1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
- **Spectral Width:** A wider spectral width, typically around 200-250 ppm, is necessary to encompass the larger range of ^{13}C chemical shifts.
- **Acquisition Time:** An acquisition time of 1-2 seconds is generally sufficient.
- **Relaxation Delay:** A relaxation delay of 2-5 seconds is recommended to allow for the slower relaxation of carbon nuclei.

Data Processing

- **Fourier Transform:** The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.
- **Phasing and Baseline Correction:** The transformed spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is then corrected to be flat.
- **Referencing:** The chemical shift axis is referenced to the TMS signal at 0.00 ppm for ^1H NMR and to the residual solvent peak of CDCl_3 ($\delta \approx 77.16$ ppm) for ^{13}C NMR.
- **Integration:** For ^1H NMR, the area under each peak is integrated to determine the relative ratio of the protons giving rise to the signal.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow from sample preparation to the final analysis of the NMR data.



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Figure 2. A generalized workflow for NMR spectroscopic analysis.

This comprehensive guide provides the essential ^1H and ^{13}C NMR data and a standardized experimental protocol for **2-(4-fluorophenyl)thiophene**. This information is critical for the verification of its synthesis and for its use in further chemical transformations, particularly in the development of new pharmaceutical agents.

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